8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine
Description
8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a nitrogen-containing heterocyclic compound featuring a seven-membered diazepine ring fused with a pyrrole moiety. The bromine substituent at position 8 introduces significant electronic and steric effects, making this compound a versatile intermediate in medicinal chemistry and drug discovery. Its molecular formula is C₉H₁₀BrN₂, with a molecular weight of 243.1 g/mol ().
Properties
IUPAC Name |
8-bromo-2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-4-8-5-10-2-1-3-11(8)6-7/h4,6,10H,1-3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNHCBREIDXNKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=CN2C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a pyrrole derivative, with a diazepine-forming reagent under controlled conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The bromine atom in 8-bromo derivatives (e.g., ) enhances electrophilic reactivity, enabling cross-coupling reactions for further functionalization. The sulfonyl chloride group () introduces high reactivity toward amines and alcohols, making it suitable for prodrug synthesis.
Structural Complexity :
- Derivatives with fused aromatic systems (e.g., benzodiazepine in ) exhibit higher molecular weights and extended π-conjugation, which may enhance DNA intercalation in antitumor applications ().
- The triazolo ring in adds nitrogen atoms, improving hydrogen-bonding capacity and metabolic stability.
Biological Implications: While direct data for this compound are scarce, structurally related compounds show anticonvulsant () and antitumor activities (). For example, pyrrolo[1,4]benzodiazepines are known DNA alkylators, analogous to mitomycin C ().
Biological Activity
8-Bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepine is a heterocyclic compound characterized by its unique structure combining pyrrole and diazepine rings. It has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C8H9BrN2O
- Molecular Weight : 229.08 g/mol
- CAS Number : 1369885-42-6
Structure
The compound features a bromine atom which enhances its reactivity and allows for further functionalization. The structural formula can be represented as follows:
While the exact mechanism of action for this compound remains largely unexplored, it is known to interact with various biological pathways. Notably:
- Kinase Inhibition : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways. This inhibition can lead to alterations in cell growth and apoptosis processes, particularly in cancer cells.
Cellular Effects
Research indicates that this compound influences several cellular processes:
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Promotion : By modulating signaling pathways associated with programmed cell death, it can enhance apoptosis in malignant cells .
Comparative Biological Activity
This compound shares structural similarities with other pyrrolopyrazine derivatives known for their broad spectrum of biological activities. Below is a comparison table highlighting the biological activities of related compounds:
Case Studies and Research Findings
Several studies have explored the biological activity of pyrrolopyrazine derivatives:
- Antitumor Activity : A study demonstrated that pyrrolobenzodiazepines exhibit significant DNA alkylation properties leading to antitumor effects against B16 melanoma cells and P388 leukemia cells. The correlation between DNA bonding reactivity and biological potency was established through extensive assays .
- Antiviral Properties : Research indicates that some pyrrolo[1,4]benzodiazepines act as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This suggests potential therapeutic applications in antiviral drug development .
- Neuropharmacological Effects : The compound's influence on central nervous system pathways highlights its potential as a scaffold for developing drugs targeting neurological disorders .
Q & A
Q. Advanced Research Focus
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂) at the 2-position to enhance blood-brain barrier permeability.
- In vitro models : Use SH-SY5Y neuronal cells for neurotoxicity screening and patch-clamp assays to assess GABA receptor modulation.
- In vivo validation : Rodent models (e.g., PTZ-induced seizures) to correlate SAR with anticonvulsant activity .
Methodological Pitfalls
False positives in receptor binding assays may occur due to compound aggregation. Include detergent (e.g., 0.01% Tween-80) in assay buffers to mitigate nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
